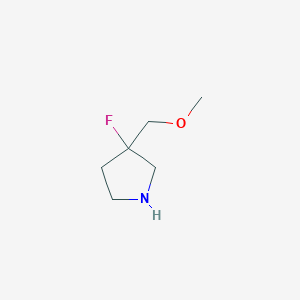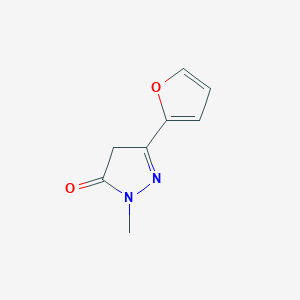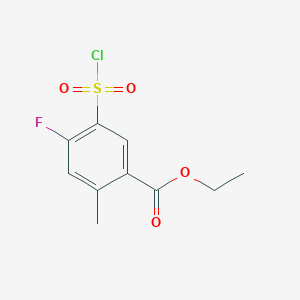
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Overview
Description
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1699741-92-8 . It has a molecular weight of 287.01 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrF4O2/c9-5-1-3 (7 (14)15)6 (10)2-4 (5)8 (11,12)13/h1-2H, (H,14,15) . This indicates the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core.Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.01 . It is a powder at room temperature .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceuticals. The presence of multiple halogen atoms makes it a valuable precursor in creating active pharmaceutical ingredients (APIs) with enhanced receptor activity. The trifluoromethyl group, in particular, is known to improve the metabolic stability and bioavailability of pharmaceuticals .
Agrochemical Development
In agrochemical research, halogenated benzoic acids serve as building blocks for the synthesis of herbicides and fungicides. The specific structure of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid could be exploited to develop new compounds with potential applications in crop protection .
Material Science
The compound’s ability to undergo various chemical reactions makes it a candidate for modifying the surface properties of materials. For instance, it can be used to introduce fluorinated phenyl rings into polymers, which can result in materials with altered hydrophobicity or thermal stability .
Catalysis
In catalysis, this compound can act as a ligand or a modifier to influence the activity and selectivity of catalysts. Its electron-withdrawing groups can alter the electronic properties of metal centers in catalysts, potentially leading to more efficient catalytic processes .
Organic Synthesis
It is a versatile intermediate in organic synthesis. Its reactive benzylic position is amenable to various transformations, such as free radical bromination and nucleophilic substitution, which are fundamental in constructing complex organic molecules .
Analytical Chemistry
As an internal standard in gas chromatography-mass spectrometry (GC/MS), this compound aids in the ultra-trace analysis of fluorinated aromatic carboxylic acids. Its well-defined structure and properties ensure accurate quantification in analytical procedures .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRBSHQZFMLXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)


![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)

![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)

